molecular formula C8H6N4 B1266769 2-amino-1H-benzo[d]imidazole-5-carbonitrile CAS No. 63655-40-3

2-amino-1H-benzo[d]imidazole-5-carbonitrile

Cat. No.: B1266769
CAS No.: 63655-40-3
M. Wt: 158.16 g/mol
InChI Key: PNMKRBOIMTZVLQ-UHFFFAOYSA-N
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Description

2-Amino-1H-benzo[d]imidazole-5-carbonitrile is a heterocyclic compound with the molecular formula C8H6N4 It is a derivative of benzimidazole, which is a bicyclic compound consisting of fused benzene and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1H-benzo[d]imidazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzonitrile with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often include heating the mixture to temperatures around 150-200°C for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of catalysts and solvents that facilitate the cyclization process can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1H-benzo[d]imidazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted benzimidazole derivatives.

Scientific Research Applications

2-Amino-1H-benzo[d]imidazole-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs targeting various diseases.

    Industry: It is used in the production of dyes, pigments, and other materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid
  • 2-Amino-1H-benzo[d]imidazole-5-carboxamide
  • 2-Amino-1H-benzo[d]imidazole-5-sulfonamide

Uniqueness

2-Amino-1H-benzo[d]imidazole-5-carbonitrile is unique due to the presence of the nitrile group, which imparts specific reactivity and properties. This distinguishes it from other similar compounds, such as those with carboxylic acid or sulfonamide groups, which have different chemical behaviors and applications.

Properties

IUPAC Name

2-amino-3H-benzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c9-4-5-1-2-6-7(3-5)12-8(10)11-6/h1-3H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMKRBOIMTZVLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90213026
Record name 1H-Benzimidazole-5-carbonitrile, 2-amino-
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Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63655-40-3
Record name 2-Amino-1H-benzimidazole-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63655-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole-5-carbonitrile, 2-amino-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzimidazole-5-carbonitrile, 2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90213026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1H-1,3-benzodiazole-5-carbonitrile
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Synthesis routes and methods

Procedure details

To a suspension of 3,4-diaminobenzonitrile (400 mg) in CH3OH (4 ml) was added BrCN (477 mg), followed by stirring at 20° C. for 14 hours. To the reaction mixture was added a 1M aqueous NaOH solution (0.117 ml), followed by concentration. To the residue was added chloroform:CH3OH=10:1 (10 ml), and the resulting insolubles were removed by filtration. The filtrate was concentrated, and the obtained residue was purified by silica gel column chromatography to obtain 2-amino-1H-benzimidazole-6-carbonitrile (311 mg) as pale orange color powders.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
477 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.117 mL
Type
reactant
Reaction Step Three

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